![molecular formula C11H16N6O B2855564 1-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol CAS No. 899978-01-9](/img/structure/B2855564.png)
1-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol, also known as ETPP, is a chemical compound that belongs to the class of piperidin-4-ol derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
CDK2 Inhibition: The compound’s derivatives have shown promise as novel CDK2 inhibitors . CDK2 is a critical protein kinase involved in the regulation of the cell cycle. Inhibiting CDK2 can halt the proliferation of cancer cells, making it a valuable target in the development of anticancer drugs.
Material Science
Organic Synthesis: Compounds with the pyrimidin-7-yl moiety have been utilized as intermediates in the synthesis of various materials . They can contribute to the development of novel organic materials with potential applications in electronics, photonics, and nanotechnology.
Biochemistry
Enzyme Interaction Studies: The compound has been used in studies to understand enzyme interactions . By examining how such molecules bind to enzymes and affect their activity, researchers can gain insights into enzyme mechanisms and develop new strategies for enzyme inhibition or activation.
Pharmacology
Drug Design and Discovery: The structural features of this compound make it a valuable scaffold in drug discovery . Its ability to bind to various biological targets allows for the design of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
Target of Action
The primary target of 1-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical process for cell division . As a result, the compound can halt the proliferation of cancer cells .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines . It has been found to induce apoptosis within HCT cells , suggesting that it may lead to programmed cell death in cancer cells .
properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-2-17-11-9(14-15-17)10(12-7-13-11)16-5-3-8(18)4-6-16/h7-8,18H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVWUGQCUPFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCC(CC3)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.